Cas no 17336-09-3 (2-Acetyloxy-4-bromobenzoic acid)

17336-09-3 structure
Nome del prodotto:2-Acetyloxy-4-bromobenzoic acid
Numero CAS:17336-09-3
MF:C9H7BrO4
MW:259.053482294083
MDL:MFCD18429739
CID:4614041
2-Acetyloxy-4-bromobenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Acetyloxy-4-bromobenzoic acid
-
- MDL: MFCD18429739
- Inchi: 1S/C9H7BrO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
- Chiave InChI: IVMCGPMPQQFJAZ-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C1=CC=C(Br)C=C1OC(C)=O
2-Acetyloxy-4-bromobenzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D588662-1g |
2-acetoxy-4-bromo-benzoic acid |
17336-09-3 | 95% | 1g |
$285 | 2024-08-03 | |
eNovation Chemicals LLC | D588662-5g |
2-acetoxy-4-bromo-benzoic acid |
17336-09-3 | 95% | 5g |
$365 | 2024-08-03 | |
eNovation Chemicals LLC | D588662-5g |
2-acetoxy-4-bromo-benzoic acid |
17336-09-3 | 95% | 5g |
$365 | 2025-02-19 | |
Alichem | A019099138-25g |
2-Acetoxy-4-bromobenzoic acid |
17336-09-3 | 95% | 25g |
999.60 USD | 2021-06-17 | |
Alichem | A019099138-5g |
2-Acetoxy-4-bromobenzoic acid |
17336-09-3 | 95% | 5g |
420.00 USD | 2021-06-17 | |
eNovation Chemicals LLC | D588662-5g |
2-acetoxy-4-bromo-benzoic acid |
17336-09-3 | 95% | 5g |
$365 | 2025-02-20 | |
eNovation Chemicals LLC | D588662-1g |
2-acetoxy-4-bromo-benzoic acid |
17336-09-3 | 95% | 1g |
$285 | 2025-02-20 | |
eNovation Chemicals LLC | D588662-1g |
2-acetoxy-4-bromo-benzoic acid |
17336-09-3 | 95% | 1g |
$285 | 2025-02-19 | |
Alichem | A019099138-10g |
2-Acetoxy-4-bromobenzoic acid |
17336-09-3 | 95% | 10g |
676.00 USD | 2021-06-17 |
2-Acetyloxy-4-bromobenzoic acid Letteratura correlata
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
17336-09-3 (2-Acetyloxy-4-bromobenzoic acid) Prodotti correlati
- 1806555-83-8(2-(Bromomethyl)-6-mercaptobenzo[d]oxazole)
- 126257-22-5(1-(9-anthracenylmethyl)piperazine)
- 2248775-51-9(1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol)
- 2060044-57-5(ethyl 3-(aminomethyl)-4,6-dimethyl-1,2thiazolo5,4-bpyridine-5-carboxylate)
- 2228502-85-8(tert-butyl N-2-(2-amino-2-methylpropyl)-4-methoxyphenylcarbamate)
- 1805466-76-5(5-Chloro-2-methyl-3-nitrophenylacetic acid)
- 953852-39-6(N-(4-chloro-3-nitrophenyl)-3-(morpholine-4-sulfonyl)benzamide)
- 1784029-05-5(1-(4-bromo-2-methoxyphenyl)cyclobutylmethanamine)
- 1344570-53-1(2-(3R)-3-aminobutyl-3-bromophenol)
- 2034583-92-9(2-(4-fluorophenoxy)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:17336-09-3)2-acetoxy-4-bromo-benzoic acid

Purezza:99%
Quantità:5g
Prezzo ($):319.0